molecular formula C8H8BrNO3 B1427701 Methyl 6-bromo-3-methoxypicolinate CAS No. 945954-94-9

Methyl 6-bromo-3-methoxypicolinate

Cat. No. B1427701
M. Wt: 246.06 g/mol
InChI Key: XCKUBONGWWQNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-bromo-3-methoxypicolinate” is a chemical compound with the molecular formula C8H8BrNO3 . It is used for research purposes .


Synthesis Analysis

The synthesis of “Methyl 6-bromo-3-methoxypicolinate” involves the use of diisobutylaluminium hydride in tetrahydrofuran and toluene at -78℃ for 1 hour . The reaction mixture is then added to saturated aqueous Rochelle salt, and the mixture is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-3-methoxypicolinate” is represented by the InChI code: 1S/C8H8BrNO3/c1-12-5-3-4-6 (9)10-7 (5)8 (11)13-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-3-methoxypicolinate” is a solid compound . It has a molecular weight of 246.06 . The compound is stored in a dry condition at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 6-bromo-3-methoxypicolinate is a valuable intermediate in the synthesis of complex molecules. For example, its derivatives have been synthesized and characterized to explore their structural and chemical properties. One study involved the synthesis of N-substituted acetamide derivatives with potential anti-tuberculosis activity. These compounds were characterized by X-ray diffraction, demonstrating the utility of Methyl 6-bromo-3-methoxypicolinate derivatives in medicinal chemistry research (Bai et al., 2011).

Drug Discovery and Development

In the realm of drug discovery, Methyl 6-bromo-3-methoxypicolinate derivatives have been evaluated for their biological activities. For instance, some derivatives have shown promise as inhibitors of tubulin polymerization, a mechanism that could be exploited in cancer therapy. The synthesis and biological evaluation of such compounds underscore the potential of Methyl 6-bromo-3-methoxypicolinate in the development of new therapeutic agents (Minegishi et al., 2015).

Material Science and Chemistry

Methyl 6-bromo-3-methoxypicolinate also finds applications in material science and chemistry. For example, its derivatives have been used to create fluorescent indicators sensitive to chloride ions. This application is particularly relevant in physiological measurements and environmental monitoring, showcasing the versatility of Methyl 6-bromo-3-methoxypicolinate derivatives in creating functional materials (Geddes et al., 2001).

Antioxidant Properties

Additionally, Methyl 6-bromo-3-methoxypicolinate derivatives have been explored for their antioxidant properties. Research on marine red algae has led to the isolation of bromophenols, including derivatives of Methyl 6-bromo-3-methoxypicolinate, which exhibit potent radical scavenging activities. These findings highlight the potential of such compounds in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2011).

Safety And Hazards

“Methyl 6-bromo-3-methoxypicolinate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

“Methyl 6-bromo-3-methoxypicolinate” is primarily used for research purposes . Its future directions would depend on the outcomes of the research in which it is used. As a research chemical, it could potentially be used in the development of new synthetic methods or in the synthesis of new compounds.

properties

IUPAC Name

methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKUBONGWWQNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743597
Record name Methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-methoxypicolinate

CAS RN

945954-94-9
Record name Methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-bromo-3-hydroxypicolinate (4 g, 17.2 mmol), CH3I (7.15 g, 34.5 mmol) and K2CO3 (4.76 g, 34.5 mmol) in DMF (50 mL) was stirred at RT for 3 hours. After concentrated, the mixture was diluted with H2O and extracted with EtOAc (50 mL*3). The organic layer was dried over Na2SO4 and concentrated to give crude methyl 6-bromo-3-methoxypicolinate (4 g, yield: 90%). 1H-NMR (CDCl3, 400 MHz) δ 7.56 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H). MS (M+H)+: 256/258.
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7.15 g
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4.76 g
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of diazomethane in diethyl ether (about 0.4 M) is added in excess to a solution of 2.3 mmol of methyl 6-bromo-3-hydroxypyridine-2-carboxylate [321601-48-3] in 30 ml of methanol at 0° C. The mixture is stirred at 0° C. for 2 hours, then quenched with magnesium sulphate, filtered and evaporated. The crude title compound is identified by means of the Rf.
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2.3 mmol
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30 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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